molecular formula C20H21FN8O5 B12781501 3'-Fluoromethotrexate CAS No. 143955-01-5

3'-Fluoromethotrexate

Cat. No.: B12781501
CAS No.: 143955-01-5
M. Wt: 472.4 g/mol
InChI Key: OQUKMHFVJGOZDO-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoromethotrexate involves the introduction of a fluorine atom into the methotrexate molecule. The process typically includes the following steps:

Industrial Production Methods: While specific industrial production methods for 3’-Fluoromethotrexate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoromethotrexate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, similar to methotrexate.

Common Reagents and Conditions:

    Fluorinating Agents:

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of 3’-Fluoromethotrexate .

Comparison with Similar Compounds

Uniqueness of 3’-Fluoromethotrexate: 3’-Fluoromethotrexate is unique due to the incorporation of a fluorine atom, which enhances its properties while retaining the efficacy of methotrexate.

Properties

CAS No.

143955-01-5

Molecular Formula

C20H21FN8O5

Molecular Weight

472.4 g/mol

IUPAC Name

(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-fluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21FN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m1/s1

InChI Key

OQUKMHFVJGOZDO-GFCCVEGCSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O)F

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)F

Origin of Product

United States

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